2-Nitro-4,5-dipropoxyaniline
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Overview
Description
2-Nitro-4,5-dipropoxyaniline is an organic compound with the molecular formula C12H18N2O4. It is a derivative of aniline, where the nitro group is positioned at the second carbon, and the propoxy groups are attached to the fourth and fifth carbons of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5-dipropoxyaniline typically involves the nitration of 4,5-dipropoxyaniline. The reaction is carried out using a nitrating agent such as nitric acid in the presence of sulfuric acid, which acts as a catalyst. The reaction conditions must be carefully controlled to ensure the selective nitration at the second position of the aniline ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Nitro-4,5-dipropoxyaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and elevated temperatures.
Major Products:
Reduction: 2-Amino-4,5-dipropoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-4,5-dipropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition due to its structural similarity to certain biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Nitro-4,5-dipropoxyaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to enzyme inhibition or activation. The propoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic regions of proteins or cell membranes .
Comparison with Similar Compounds
2-Nitroaniline: Similar structure but lacks the propoxy groups.
4-Nitroaniline: Nitro group at the fourth position, different reactivity and applications.
3-Nitroaniline: Nitro group at the third position, different chemical properties.
Uniqueness: 2-Nitro-4,5-dipropoxyaniline is unique due to the presence of two propoxy groups, which significantly influence its chemical reactivity and solubility. These groups make it more versatile in various chemical reactions and applications compared to its simpler analogs .
Properties
IUPAC Name |
2-nitro-4,5-dipropoxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-3-5-17-11-7-9(13)10(14(15)16)8-12(11)18-6-4-2/h7-8H,3-6,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNXHZFNPWODAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)N)[N+](=O)[O-])OCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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